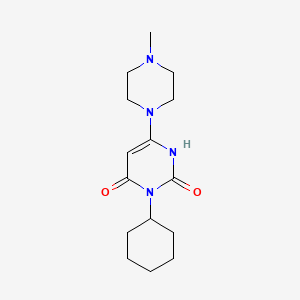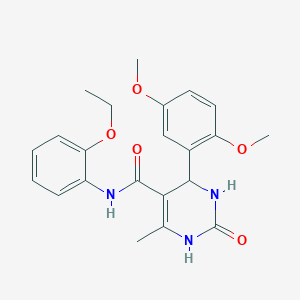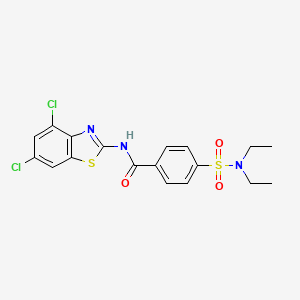![molecular formula C20H13ClN4O3 B6579336 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-93-7](/img/structure/B6579336.png)
4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the linear formula C18H12ClN3O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .作用机制
The mechanism of action of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is not yet fully understood. However, several studies have suggested that the compound may interact with certain enzymes, receptors, and other biological systems. For example, the compound has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). It has also been found to activate certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several studies. The compound has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have anti-oxidant and anti-apoptotic effects. In addition, the compound has been found to have neuroprotective and neuroregenerative effects.
实验室实验的优点和局限性
The use of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide in laboratory experiments has several advantages and limitations. The main advantage is that the compound is relatively stable, which makes it easy to store and use in experiments. In addition, the compound has been found to be non-toxic, which makes it safe to use in laboratory experiments. However, the compound is not very soluble in water, which can limit its use in some experiments.
未来方向
There are several possible future directions for the use of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide. These include further research into the compound’s anti-inflammatory and anti-cancer properties, as well as its potential use in neuroprotective and neuroregenerative therapies. In addition, further research into the compound’s mechanism of action and its potential use as an anti-oxidant and anti-apoptotic agent is needed. Finally, further studies into the compound’s solubility in water and its potential use in drug delivery systems are also needed.
合成方法
The synthesis of 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has been described in several studies. The most common method involves the condensation of 2-phenylimidazo[1,2-a]pyridin-3-yl chloride with 4-chloro-3-nitrobenzamide in an aqueous solution. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting compound is isolated by precipitation.
科学研究应用
4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has been studied for its potential use in scientific research. The compound has been found to interact with several different biological systems, including the inhibition of certain enzymes and the activation of certain receptors. The compound has also been studied for its potential use in cancer therapy and as an anti-inflammatory agent.
属性
IUPAC Name |
4-chloro-3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-9-14(12-16(15)25(27)28)20(26)23-19-18(13-6-2-1-3-7-13)22-17-8-4-5-11-24(17)19/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXJOHDVASOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(3,4-dimethoxyphenyl)-7,7-dimethyl-2-[(2-methylpropyl)sulfanyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6579283.png)


![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6579305.png)

![2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6579319.png)

![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6579330.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6579338.png)
![N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6579340.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6579351.png)
![ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6579355.png)